molecular formula C3H3IN2O2 B2569123 4-Iodo-3-methylsydnone CAS No. 201282-57-7

4-Iodo-3-methylsydnone

Cat. No.: B2569123
CAS No.: 201282-57-7
M. Wt: 225.973
InChI Key: HDWFGDXPSPVGOM-UHFFFAOYSA-N
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Description

4-Iodo-3-methylsydnone is an organic compound with the molecular formula C3H3IN2O2. It belongs to the class of sydnones, which are mesoionic compounds characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of an iodine atom at the fourth position and a methyl group at the third position makes this compound unique among sydnones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methylsydnone typically involves the iodination of 3-methylsydnone. One common method is the reaction of 3-methylsydnone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methylsydnone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction of this compound can lead to the formation of 3-methylsydnone or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 4-azido-3-methylsydnone, 4-thiocyanato-3-methylsydnone, and various 4-amino-3-methylsydnone derivatives.

    Oxidation Reactions: Products include this compound oxides and other higher oxidation state compounds.

    Reduction Reactions: Products include 3-methylsydnone and other reduced derivatives.

Scientific Research Applications

4-Iodo-3-methylsydnone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylsydnone involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the sydnone ring play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylsydnone: Lacks the iodine atom at the fourth position, making it less reactive in substitution reactions.

    4-Bromo-3-methylsydnone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

    4-Chloro-3-methylsydnone: Contains a chlorine atom at the fourth position, which affects its chemical and biological behavior.

Uniqueness

4-Iodo-3-methylsydnone is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activities. The iodine atom increases the compound’s ability to participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

4-iodo-3-methyloxadiazol-3-ium-5-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2O2/c1-6-2(4)3(7)8-5-6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWFGDXPSPVGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=NOC(=C1I)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201282-57-7
Record name 4-Iodo-3-methylsydnone
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